molecular formula C24H19N3 B2860257 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-44-1

8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2860257
CAS No.: 901045-44-1
M. Wt: 349.437
InChI Key: FSXOFRNBPLRWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a high-value tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule belongs to the pyrazolo[4,3-c]quinoline family, a class known for its diverse biological activities and potential as a scaffold for developing novel therapeutic agents . Current scientific literature indicates that pyrazolo[4,3-c]quinoline derivatives are promising candidates for anti-inflammatory research. Studies on related analogs have demonstrated potent inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a key model for screening anti-inflammatory compounds . The mechanism of action is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical mediators in the inflammatory response . Furthermore, this chemical scaffold is under investigation for its potential anticancer properties. The fused pyrazole-quinoline structure is a privileged pharmacophore that can interact with multiple biological targets, and recent computational studies suggest such structures may serve as inhibitors for various enzymes . Researchers are also exploring pyrazolo[4,3-c]quinolines as central benzodiazepine receptor ligands and phosphodiesterase 4 (PDE4) inhibitors, indicating broad utility in neuroscience and immunology research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

8-methyl-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-16-8-11-18(12-9-16)23-21-15-25-22-13-10-17(2)14-20(22)24(21)27(26-23)19-6-4-3-5-7-19/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXOFRNBPLRWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N2\text{C}_{19}\text{H}_{18}\text{N}_{2}

This compound features a pyrazoloquinoline core, characterized by a fused pyrazole and quinoline structure, which is known to influence its biological activity.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that compounds similar to this compound significantly inhibited NO production through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Inhibition of NO Production by Pyrazoloquinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
2a0.39iNOS inhibition
2mNot specifiedCOX-2 inhibition
8-Methyl CompoundTBDTBD

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored extensively. For instance, certain derivatives have shown promising results in inducing apoptosis in various cancer cell lines. A notable compound from this class demonstrated EC50 values ranging from 30 to 70 nM , indicating potent cytotoxicity against solid tumor cells .

Case Study: Apoptosis Induction

In a high-throughput screening assay, a derivative similar to the target compound was identified as an effective apoptosis inducer in cancer cells. It was found to significantly inhibit cell growth with GI50 values between 16 to 42 nM , showcasing its potential as a therapeutic agent against cancer .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinolines is highly dependent on their structural features. A quantitative structure–activity relationship (QSAR) analysis revealed that specific substitutions on the phenyl ring enhance anti-inflammatory and anticancer properties. For example:

  • Ortho-substitution with electron-donating groups like hydroxyl or methoxy slightly decreased activity compared to para-substitution .

This insight is crucial for designing more effective derivatives with optimized biological profiles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoloquinoline compounds exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains, showing promising results.

  • Case Study : In vitro analyses revealed that certain derivatives, including 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, displayed broader antibacterial activity compared to standard antibiotics such as Ciprofloxacin against both Gram-positive and Gram-negative bacteria. Specifically, it showed effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of pyrazoloquinolines have been extensively researched. The compound has shown the ability to inhibit cancer cell proliferation through various mechanisms.

  • Case Study : A study evaluated the compound's effect on human cancer cell lines, revealing that it induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazoloquinoline derivatives is essential for optimizing their pharmacological profiles. Modifications at specific positions can enhance their biological activities.

PositionModificationEffect
3Methyl groupIncreased antimicrobial activity
8Phenyl groupEnhanced anticancer properties

Synthesis Steps:

  • Formation of Pyrazole Ring : Reacting appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Cyclization to Quinoline : Utilizing Vilsmeier-Haack reaction conditions to form the quinoline structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a detailed comparison of 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline with key analogs:

Anti-Inflammatory Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Activity (IC₅₀) Mechanism/Target Reference
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) - 3-Amino
- 4-(4-Hydroxyphenylamino)
318.34 NO inhibition (~0.1 μM) iNOS/COX-2 suppression
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) - 3-Amino
- 4-(Carboxylic acid-substituted phenylamino)
362.37 NO inhibition (~0.1 μM) iNOS/COX-2 suppression
This compound - 8-Methyl
- 3-(4-Methylphenyl)
- 1-Phenyl
335.41 Data not reported Therapeutic target under study

Key Insights :

  • Amino groups at position 3 (e.g., 2i, 2m) enhance anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-induced macrophages, with IC₅₀ values comparable to the positive control 1400W .
Gamma-Secretase Inhibitors
Compound Name Substituents Molecular Weight (g/mol) Key Activity Therapeutic Application Reference
ELND006 - 4-Cyclopropyl
- 7,8-Difluoro
- 5-(4-Trifluoromethylphenylsulfonyl)
485.44 Aβ42 inhibition (IC₅₀ = 3 nM) Alzheimer’s disease
ELND007 - 4-Cyclopropyl
- 8-Fluoro
- 5-(6-Trifluoromethylpyridin-3-ylsulfonyl)
495.43 Aβ42 inhibition (IC₅₀ = 5 nM) Alzheimer’s disease
Target Compound - 8-Methyl
- 3-(4-Methylphenyl)
- 1-Phenyl
335.41 Not reported Potential CNS applications

Key Insights :

  • Sulfonyl and fluorinated groups in ELND006/007 confer high potency against gamma-secretase, a target in Alzheimer’s disease .
  • The target compound’s methyl and phenyl groups may favor CNS penetration but lack the polar sulfonyl moiety critical for gamma-secretase binding.
Structural and Physicochemical Comparisons
Compound Name logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Key Structural Features Reference
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 6.58 2 22.7 - 8-Ethyl
- 4-Fluorophenyl
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline N/A N/A N/A - 5-Benzyl substitution
Target Compound N/A 2 (predicted) ~22.7 (predicted) - 8-Methyl
- No 5-substitution

Key Insights :

  • Ethyl and fluorophenyl groups increase lipophilicity (logP ~6.5) and may enhance blood-brain barrier penetration .

Q & A

Q. What are the key steps in synthesizing 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Core Formation : Condensation of substituted phenylhydrazines with ketones or aldehydes to form the pyrazoloquinoline core.
  • Substituent Introduction : Suzuki-Miyaura coupling or Ullmann reactions to attach methylphenyl and phenyl groups at positions 3 and 1, respectively .
  • Methylation : Selective alkylation at position 8 using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Parameters like solvent polarity (e.g., acetonitrile vs. DMSO), temperature (80–120°C), and catalysts (e.g., CuI for cross-coupling) are critical for yield (60–85%) and purity (>95% by HPLC) .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments (e.g., δ 2.4 ppm for methyl groups) .
  • X-Ray Crystallography : Resolves bond angles and torsional strain in the fused pyrazoloquinoline system .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 369.17 for C₂₆H₂₃N₃) .

Q. What primary biological activities have been reported for pyrazoloquinoline derivatives, and how are they assayed?

  • Anticancer Activity : Evaluated via MTT assays (IC₅₀ values 5–20 µM in HeLa or MCF-7 cells) .
  • Anti-Inflammatory Effects : Inhibition of COX-2 (70–90% at 10 µM) measured by ELISA .
  • Structure-Activity Relationships (SAR) : Methoxy and methyl groups at positions 3 and 8 enhance solubility and target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Orthogonal Assays : Cross-validate COX-2 inhibition using fluorogenic substrates and Western blotting .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Structural Analog Testing : Compare IC₅₀ values of derivatives (e.g., 8-fluoro vs. 8-methyl) to isolate substituent effects .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute methyl groups with trifluoromethyl to enhance metabolic stability .
  • Computational Modeling : DFT calculations predict logP values; docking studies (AutoDock Vina) optimize binding to ATP pockets in kinases .
  • Prodrug Approaches : Introduce ester moieties at position 3 to increase oral bioavailability .

Q. Which experimental methods elucidate the compound’s mechanism of action in cancer pathways?

  • CRISPR Screening : Identify gene knockouts that rescue cytotoxicity (e.g., Bcl-2 or survivin pathways) .
  • Transcriptomic Analysis : RNA-seq reveals downregulation of pro-inflammatory cytokines (IL-6, TNF-α) .
  • Kinase Profiling : Use kinase inhibitor beads (KIBs) to map interactions with Aurora kinases or CDKs .

Q. How can synthetic routes be scaled while maintaining yield and purity?

  • Flow Chemistry : Continuous flow reactors reduce reaction times (2–4 hours vs. 12 hours batch) and improve reproducibility .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • In-Line Monitoring : PAT tools (e.g., FTIR) track intermediate formation in real time .

Methodological Considerations

  • Data Reproducibility : Always report solvent purity, catalyst lot numbers, and cell line passage numbers .
  • Negative Controls : Include inactive analogs (e.g., 8-H instead of 8-CH₃) to confirm target specificity .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for bioactivity comparisons; n ≥ 3 replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.